perfluorooctanesulfonamide

Descripción general

Descripción

Perfluorooctanesulfonamide is a synthetic organofluorine compound characterized by an eight-carbon chain and a terminal sulfonamide functional group . It is a fluorocarbon derivative and a perfluorinated compound, known for its persistence in the environment and its use in various industrial applications . Historically, it was an ingredient in 3M’s Scotchgard formulation from 1956 until 2003, used to repel grease and water in food packaging and other consumer products .

Métodos De Preparación

Perfluorooctanesulfonamide can be synthesized through several methods:

Reaction with Liquid Ammonia: Perfluorooctane sulfonyl halides react with liquid ammonia to form this compound.

Two-Step Reaction: This involves the formation of an azide intermediate followed by reduction with zinc and hydrochloric acid.

Industrial Production: The industrial production of this compound often involves the use of perfluorooctanesulfonyl fluoride-based chemistry.

Análisis De Reacciones Químicas

Perfluorooctanesulfonamide undergoes various chemical reactions:

Oxidation: It can be oxidized to form perfluorooctane sulfonate.

Reduction: Reduction reactions typically involve the use of zinc and hydrochloric acid.

Substitution: It can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions: Common reagents include liquid ammonia, zinc, and hydrochloric acid.

Aplicaciones Científicas De Investigación

Environmental Applications

-

Biomonitoring Studies :

PFOSA has been detected in various wildlife species, indicating its bioaccumulation potential. For instance, studies reported concentrations of PFOSA in the liver of common dolphins and mink, highlighting its presence in aquatic ecosystems . These findings are crucial for understanding the environmental fate of PFOSA and its derivatives. -

Soil Contamination :

Research indicates that PFOSA can form as a byproduct from sulfluramid-based insecticides used in agriculture. A study confirmed that EtFOSA (a precursor of PFOS) contributes to PFOS formation in soils where these ant baits are applied, suggesting significant environmental implications .

Toxicological Research

PFOSA has garnered attention for its neurotoxic effects, particularly in aquatic organisms. A study involving larval zebrafish demonstrated that exposure to PFOSA led to altered survival rates, hatch rates, and increased levels of reactive oxygen species (ROS), indicating oxidative stress . The compound's mechanism of action includes disrupting mitochondrial bioenergetics through protonophoric uncoupling and inducing mitochondrial permeability transition (MPT) .

Case Study: Zebrafish Exposure

- Objective : Investigate neurotoxic effects of PFOSA.

- Findings : Elevated levels of Bax mRNA (a marker for apoptosis) were observed at low concentrations of PFOSA, suggesting that even minimal exposure can trigger significant biological responses .

Industrial Applications

PFOSA has been utilized in various industrial applications due to its water-repellent properties:

- Textile Treatment : It has been used as an impregnation agent for textiles to enhance water and stain resistance.

- Fire-Fighting Foams : PFOSA is part of formulations for aqueous film-forming foams (AFFF), which are critical in firefighting operations.

- Metal Coating : Employed in electroplating processes to improve the quality of metal finishes .

Health Implications

Research indicates that PFOSA may have implications for human health. Studies have linked serum concentrations of PFAS, including PFOSA, to adverse reproductive outcomes such as reduced fecundability among women . This association underscores the need for further investigation into the long-term health effects of exposure to PFOSA and related compounds.

Data Summary Table

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Environmental Monitoring | Wildlife biomonitoring | Detected in dolphins and mink; indicates bioaccumulation |

| Soil Science | Precursor for PFOS from insecticides | Contributes to soil contamination; environmental concerns |

| Toxicology | Neurotoxicity studies | Alters behavior and induces oxidative stress in zebrafish |

| Industrial Use | Textile treatment & fire-fighting foams | Enhances water resistance; critical for firefighting |

| Health Research | Reproductive health studies | Linked to reduced fecundability in women |

Mecanismo De Acción

Perfluorooctanesulfonamide exerts its effects through several mechanisms:

Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor, leading to various downstream effects.

Uncoupling of Oxidative Phosphorylation: It is a potent uncoupler of oxidative phosphorylation, disrupting cellular energy production.

Molecular Targets and Pathways: The primary molecular targets include the aryl hydrocarbon receptor and components of the mitochondrial electron transport chain.

Comparación Con Compuestos Similares

Perfluorooctanesulfonamide is unique among similar compounds due to its specific structure and properties:

Actividad Biológica

Perfluorooctanesulfonamide (PFOSA) is a perfluoroalkyl substance (PFAS) that has garnered significant attention due to its widespread environmental presence and potential health effects. This article aims to provide a comprehensive overview of the biological activity of PFOSA, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

Overview of PFOSA

PFOSA is a derivative of perfluorooctanesulfonic acid (PFOS) and is used in various industrial applications, including as a surfactant and in the production of fluoropolymers. Its persistence in the environment and bioaccumulation in living organisms raise concerns regarding its toxicity and potential health impacts.

1. Neurotoxicity

Research indicates that PFOSA can affect neuronal cells, leading to neurotoxic effects. A study using zebrafish models demonstrated that exposure to PFOSA resulted in hypoactivity and alterations in locomotor behavior, suggesting potential developmental neurotoxicity . The expression analysis revealed increased levels of pro-apoptotic markers, indicating that PFOSA may induce cell death pathways in developing neurons.

2. Endocrine Disruption

PFOSA has been implicated in endocrine disruption, particularly affecting thyroid hormone signaling. Studies have shown that PFOS and its derivatives can interfere with thyroid hormone synthesis and action, leading to altered developmental outcomes . For instance, exposure to PFOSA was associated with significant changes in thyroid cell viability and function, as evidenced by decreased cAMP synthesis in thyroid cell lines .

3. Hepatotoxicity

Hepatotoxicity is a common response associated with PFAS exposure, including PFOSA. The mechanism often involves activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and cell proliferation . Studies have shown that PFOSA can induce liver hypertrophy and disrupt normal liver function, contributing to long-term health issues such as liver disease .

Toxicological Effects

The toxicological profile of PFOSA has been assessed through various in vitro and in vivo studies. Key findings include:

- Cell Viability : In vitro studies indicate that PFOSA exposure can lead to reduced cell viability across different cell lines, including neuronal and thyroid cells. Concentrations as low as 5 nM have shown significant cytotoxic effects .

- Oxidative Stress : Exposure to PFOSA has been linked to increased oxidative stress markers, suggesting that it may induce reactive oxygen species (ROS) production, which can lead to cellular damage and apoptosis .

- Developmental Effects : Animal studies have indicated that prenatal exposure to PFOS and related compounds can result in developmental delays and reproductive toxicity, highlighting the need for further investigation into the effects of PFOSA during critical periods of development .

Case Studies

Several case studies provide insight into the real-world implications of PFOSA exposure:

- Human Epidemiological Studies : Research has shown associations between elevated serum levels of PFAS compounds, including PFOSA, and adverse health outcomes such as kidney cancer and thyroid disease . These findings underscore the importance of monitoring PFAS levels in populations exposed to contaminated water supplies.

- Animal Models : In rodent studies, exposure to PFOS during gestation resulted in significant alterations in offspring behavior and neurodevelopmental outcomes . These studies suggest that similar effects may be expected with PFOSA due to its structural similarities.

Data Summary

The following table summarizes key findings related to the biological activity of PFOSA:

Propiedades

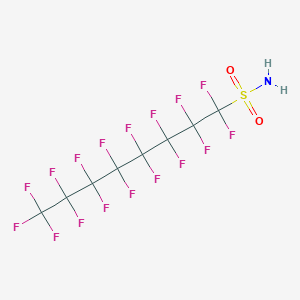

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F17NO2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRXPPIDPYTNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NH2, C8H2F17NO2S | |

| Record name | FOSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038939 | |

| Record name | Perfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxidative stress has been hypothesized to provide a mechanism by which apparently unrelated chemicals can nevertheless produce similar developmental neurotoxic outcomes. /Researchers/ used differentiating PC12 cells to compare the effects of agents from four different classes and then to evaluate antioxidant amelioration: fipronil, perfluorooctanesulfonamide (PFOSA), dieldrin and chlorpyrifos. The rank order for lipid peroxidation corresponded to the ability to evoke cell loss: fipronil>PFOSA>dieldrin>chlorpyrifos. The same sequence was found for an index of cell enlargement (protein/DNA ratio) but the effects on neurite outgrowth (membrane/total protein) diverged, with fipronil producing a decrease and PFOSA an increase. Cotreatment with antioxidants reduced (ascorbate) or eliminated (Vitamin E) lipid peroxidation caused by each of the agents but failed to protect against cell loss, with the sole exception of chlorpyrifos, for which /they/ earlier showed partial protection by Vitamin E; addition of higher NGF concentrations protected neither against oxidative stress nor cell loss. Despite the failure to prevent cell loss, ascorbate protected the cells from the effects of PFOSA on neuritic outgrowth; NGF, and to a lesser extent, ascorbate, offset the effects of fipronil on both cell enlargement and neuritogenesis. At the same time, the ameliorant treatments also worsened some of the other toxicant effects. /The/ results point out the problems in concluding that, just because a neurotoxicant produces oxidative stress, antioxidant therapy will be effective in preventing damage. Instead, additional mechanisms for each agent may provide alternative routes to neurotoxicity, or may be additive or synergistic with oxidative stress. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

754-91-6 | |

| Record name | Perfluorooctanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluorooctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80AM718FML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctanesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PFOSA reach remote environments like the Canadian Arctic?

A1: PFOSA, along with other perfluoroalkyl substances, is hypothesized to reach remote areas through two primary pathways: []

- Atmospheric Transport and Degradation: Volatile precursor chemicals containing PFOSA undergo long-range atmospheric transport and subsequently degrade into PFOSA and other perfluorinated compounds in the Arctic environment. []

- Oceanic and Atmospheric Transport: Direct transport of PFOSA itself through ocean currents and atmospheric deposition also contributes to its presence in remote regions. []

Q2: Has local contamination of PFOSA been observed?

A2: Yes, studies have identified local contamination of water bodies by PFOSA. For instance, Resolute Lake in the Canadian Arctic, located downstream of an airport wastewater input, showed evidence of local perfluoroalkyl contamination, including PFOSA. []

Q3: Can cooking reduce PFOSA levels in food?

A3: While PFOSA itself wasn’t the focus of this particular study, research showed that cooking fish using various methods (baking, boiling, frying) consistently reduced the concentrations of other perfluorinated acids (PFAs). [] Baking, specifically, proved to be the most effective method, eliminating detectable PFAs in the tested samples. [] This finding suggests that cooking might play a role in reducing overall exposure to certain perfluorinated compounds through diet.

Q4: How is PFOSA metabolized in living organisms?

A4: Studies using rat liver microsomes demonstrated that PFOSA is biotransformed primarily through N-dealkylation, leading to the formation of perfluorooctanesulfonamide (FOSA). [] Further biotransformation of FOSA to PFOS has been observed in rat liver slices, indicating a potential pathway for PFOS accumulation in organisms exposed to PFOSA. []

Q5: Do different species metabolize PFOSA differently?

A5: Yes, research suggests species-specific biotransformation of PFOSA. For example, rainbow trout liver microsomes were found to convert N-ethyl this compound (N-EtPFOSA) to PFOS and PFOSA, with no detectable perfluorooctanoate formation. [] This finding highlights the importance of considering species-specific metabolism when assessing the environmental fate and potential risks of PFOSA.

Q6: Does PFOSA interact with proteins in living organisms?

A6: Research indicates that PFOSA, along with other perfluorinated compounds, can interact with liver fatty acid-binding protein (L-FABP) in rats. [] Competitive binding assays revealed that PFOSA exhibited a significant level of inhibition of a fluorescent fatty acid analog binding to L-FABP. [] This suggests that PFOSA might interfere with the binding of fatty acids or other ligands to L-FABP, potentially contributing to its toxicity.

Q7: Can PFOSA activate PPARα and induce related gene expression?

A7: Studies have demonstrated that PFOSA can activate both mouse and human peroxisome proliferator-activated receptor alpha (PPARα) in cell-based assays. [, ] Exposure to PFOSA led to the activation of PPARα target genes involved in lipid metabolism in a rat hepatoma cell line. [, ] These findings suggest that PPARα activation might play a role in the observed biological effects of PFOSA, including alterations in lipid metabolism and potential liver toxicity.

Q8: How is PFOSA identified and quantified in different matrices?

A8: Various analytical techniques have been employed to analyze PFOSA in environmental and biological samples. Some commonly used methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the identification and quantification of PFOSA in various matrices, including textiles. [, ] It allows for the separation of PFOSA from other compounds based on their volatility and provides structural information through mass spectral analysis.

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing PFOSA, particularly in complex mixtures like blood and environmental samples. [, ] It offers high sensitivity and selectivity, enabling the detection of PFOSA at trace levels.

Q9: What are the challenges in analyzing PFOSA isomers?

A9: Characterizing PFOSA isomers, particularly branched isomers originating from electrochemical fluorination processes, poses analytical challenges. [] The structural similarity of these isomers makes their separation and identification difficult. Advanced techniques like high-resolution gas chromatography and tandem mass spectrometry are increasingly used to differentiate and quantify individual PFOSA isomers in technical mixtures and environmental samples. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.